Manganous butyl phosphate

Description

Manganous dihydrogen phosphate (Mn(H₂PO₄)₂, CAS 18718-07-5) is an inorganic manganese(II) phosphate compound widely utilized in industrial and chemical applications. Synthesized by reacting manganese(II) carbonate (MnCO₃) or manganese(II) hydroxide (Mn(OH)₂) with phosphoric acid (H₃PO₄) , it serves as a critical precursor in phosphating processes for metal surface treatment. Its applications include enhancing corrosion resistance in steel coatings , acting as a manganese source in fertilizers , and functioning as a catalyst in redox reactions . The compound forms part of optimized phosphating formulations (40–50 g/L Mn(H₂PO₄)₂, 15 g/L Mn(NO₃)₂) to produce dense, corrosion-resistant films containing Mn₃(PO₄)₂ and (MnFe)₂PO₄(OH) .

Properties

CAS No. |

69011-04-7 |

|---|---|

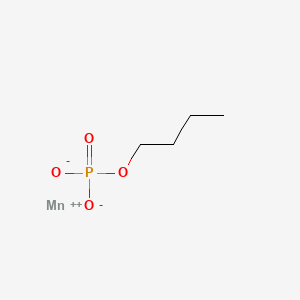

Molecular Formula |

C4H9MnO4P |

Molecular Weight |

207.02 g/mol |

IUPAC Name |

butyl phosphate;manganese(2+) |

InChI |

InChI=1S/C4H11O4P.Mn/c1-2-3-4-8-9(5,6)7;/h2-4H2,1H3,(H2,5,6,7);/q;+2/p-2 |

InChI Key |

DXNQCJQBBZDSOA-UHFFFAOYSA-L |

Canonical SMILES |

CCCCOP(=O)([O-])[O-].[Mn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Manganous butyl phosphate can be synthesized through a reaction between manganese(II) sulfate and butyl phosphate in an aqueous medium. The reaction typically involves the following steps:

- Dissolving manganese(II) sulfate in water.

- Adding butyl phosphate to the solution.

- Adjusting the pH to facilitate the precipitation of this compound.

- Filtering and drying the precipitate to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pH, and concentration of reactants, are carefully controlled to optimize the production efficiency.

Chemical Reactions Analysis

Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal that manganous butyl phosphate derivatives decompose into metaphosphates at elevated temperatures:

-

Decomposition of [Mn(dtbp)₂]ₙ:

Heating to 500°C produces crystalline Mn(PO₃)₃ and Mn₂P₂O₇ . -

General pathway:

Thermal Stability Data

| Compound | Decomposition Products | Temperature Range (°C) | Reference |

|---|---|---|---|

| [Mn(dtbp)₂]ₙ | Mn(PO₃)₃, Mn₂P₂O₇ | <500 |

Hydrolysis and Solvent Interactions

Manganese phosphate complexes exhibit reactivity in aqueous environments:

-

Layered manganese phosphate hydrolysis:

[Mn₂(HPO₄)₃]·(NH₃(CH₂)₂NH₃)₃/₂·H₂PO₄ undergoes structural rearrangement in water, releasing phosphate ions and forming hydrated manganese species . -

Mechanism: Hydrolysis likely involves protonation of phosphate bridges, leading to cleavage of Mn–O–P bonds .

Comparative Reactivity with Analogues

This compound’s reactivity differs from other manganese phosphates due to its organophosphate ligand:

Catalytic and Functional Implications

While not directly studied for this compound, related enzymes like Sb-PTE hydrolyze organophosphates via nucleophilic attack at phosphorus, suggesting potential catalytic pathways for manganese-mediated phosphate ester cleavage .

Scientific Research Applications

Industrial Applications

Corrosion Resistance and Coatings

Manganous butyl phosphate is often utilized in the formulation of coatings that provide corrosion resistance. Its ability to form a protective layer on metal surfaces makes it an ideal choice for industries such as automotive and aerospace, where it is applied to components like nuts, bolts, and engine parts. The coating process involves several stages, including cleaning, activation, and the application of the manganese phosphate layer, which enhances the surface's hardness and lubricity .

Lubrication in Mechanical Systems

Due to its excellent lubrication properties, this compound is used in applications involving moving parts. It reduces friction between surfaces, thereby minimizing wear and extending the lifespan of mechanical components. This characteristic is particularly beneficial in power transmission systems, gears, and engines .

Biochemical Applications

Biocompatibility and Drug Delivery

Recent studies have highlighted the potential of this compound in biocompatible materials for drug delivery systems. Its phosphate groups can interact with biological molecules, facilitating the transport of therapeutic agents within the body. Research indicates that formulations incorporating this compound can enhance the stability and efficacy of drugs by providing a controlled release mechanism .

Nutritional Supplements

This compound has been explored as a dietary supplement due to its manganese content, which is essential for various biological functions, including enzyme activation and antioxidant defense mechanisms. Its role in supporting metabolic processes makes it a candidate for inclusion in nutritional formulations aimed at enhancing health .

Environmental Applications

Phosphate Recovery from Wastewater

The compound has shown promise in environmental applications, particularly in wastewater treatment processes aimed at recovering phosphates. This compound can assist in precipitating phosphates from wastewater streams, contributing to nutrient recycling and reducing environmental pollution. This application is crucial for maintaining ecological balance and promoting sustainable practices in water management .

Data Table: Properties and Applications of this compound

| Property | Description | Application |

|---|---|---|

| Corrosion Resistance | Forms protective coatings on metals | Automotive, Aerospace |

| Lubrication | Reduces friction between moving parts | Machinery, Engines |

| Biocompatibility | Compatible with biological systems | Drug delivery systems |

| Nutritional Value | Source of manganese for metabolic functions | Dietary supplements |

| Environmental Recovery | Assists in phosphate recovery from wastewater | Wastewater treatment |

Case Studies

Case Study 1: Automotive Industry Coatings

In a study conducted on automotive components treated with this compound coatings, significant improvements in corrosion resistance were observed. Components subjected to salt spray testing showed a reduction in corrosion rates by over 70% compared to untreated samples. This demonstrates the effectiveness of this compound as a protective coating material .

Case Study 2: Drug Delivery Systems

Research involving the use of this compound in drug delivery systems indicated enhanced stability of encapsulated drugs under physiological conditions. The study found that formulations containing this compound exhibited a controlled release profile over extended periods, suggesting its potential for improving therapeutic outcomes .

Mechanism of Action

The mechanism of action of manganous butyl phosphate involves its interaction with molecular targets such as enzymes and reactive oxygen species. It can mimic the activity of superoxide dismutase, an enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. This antioxidant activity is crucial in protecting cells from oxidative stress.

Comparison with Similar Compounds

Manganous Phosphate (Mn₃(PO₄)₂)

- Structure and Properties : Mn₃(PO₄)₂ (CAS 39041-31-1) exists as a tribasic phosphate, often in hydrated forms (e.g., trihydrate, Mn₃(PO₄)₂·3H₂O) . Unlike Mn(H₂PO₄)₂, it is less soluble in water and exhibits higher thermal stability.

- Applications : Used as a superoxide dismutase (SOD) mimic in biosensors for detecting superoxide radicals (O₂·⁻) . Aggregated Mn₃(PO₄)₂ particles demonstrate antioxidant activity in biological systems .

- Key Difference : Mn₃(PO₄)₂ lacks the acidic hydrogen phosphate groups of Mn(H₂PO₄)₂, making it unsuitable for phosphating but effective in catalytic and biomedical roles.

Manganese Hydrogen Phosphate (MnHPO₄)

- Structure and Properties : MnHPO₄ (CAS 7782-76-5) is a dibasic phosphate with intermediate solubility compared to Mn(H₂PO₄)₂ and Mn₃(PO₄)₂ .

- Applications : Primarily used in corrosion-resistant coatings and as a precursor for synthesizing other manganese phosphates.

- Key Difference : MnHPO₄’s reduced acidity limits its utility in formulations requiring high reactivity, such as acidic phosphating baths.

Manganous Pyrophosphate (Mn₂P₂O₇)

- Structure and Properties : Mn₂P₂O₇ is a condensed phosphate with a pyrophosphate (P₂O₇⁴⁻) backbone. It exhibits higher thermal stability than Mn(H₂PO₄)₂ and Mn₃(PO₄)₂ .

- Applications : Employed in electrochemical sensors and catalysis due to its redox-active manganese centers .

- Key Difference : The absence of free phosphate ions in Mn₂P₂O₇ restricts its use in applications requiring ionic exchange, such as fertilizer formulations.

Magnesium Phosphate (Mg₃(PO₄)₂)

- Structure and Properties : Mg₃(PO₄)₂ (CAS 7757-87-1) shares structural similarities with Mn₃(PO₄)₂ but differs in cation size and reactivity. Magnesium phosphates are generally more water-soluble and less redox-active .

- Applications : Widely used in pharmaceuticals and food additives , contrasting with manganese phosphates’ industrial and catalytic roles.

Data Table: Comparative Properties of Manganese Phosphates

Research Findings and Industrial Relevance

- Phosphating Efficiency : Mn(H₂PO₄)₂ outperforms MnHPO₄ and Mn₃(PO₄)₂ in forming adherent, corrosion-resistant films on steel due to its acidic nature and solubility .

- Biological Activity : Mn₃(PO₄)₂ exhibits superior SOD-mimetic activity compared to Mn₂P₂O₇, attributed to its ability to stabilize superoxide radicals .

- Thermal Stability : Mn₂P₂O₇ and Mg₃(PO₄)₂ decompose at higher temperatures (>400°C) than Mn(H₂PO₄)₂ (~200°C), making them suitable for high-temperature applications .

Biological Activity

Manganous butyl phosphate (MBP) is a compound that has garnered attention for its potential biological activities, particularly in relation to its role as a manganese source and its interactions in biochemical pathways. This article delves into the biological activity of MBP, supported by data tables, case studies, and detailed research findings.

This compound is an organophosphate compound where manganese is coordinated with butyl groups and phosphate moieties. Its unique structure allows it to participate in various biochemical reactions, particularly those involving phosphate transfer and redox processes.

Enzymatic Activity

One of the primary biological activities attributed to MBP is its ability to mimic or enhance the activity of manganese-dependent enzymes. Manganese plays a crucial role in several enzymatic processes, including:

- Superoxide Dismutase (SOD) Activity : MBP has been shown to exhibit SOD-like activity, effectively catalyzing the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen. This property is vital for cellular defense against oxidative stress .

- Phosphate Donor Role : In biochemical pathways, MBP can act as a phosphate donor. Studies indicate that manganese ions can facilitate the phosphorylation of substrates, enhancing metabolic reactions in the absence of ATP .

Neurotoxicity and Manganese Exposure

A significant body of research has focused on the neurotoxic effects of excessive manganese exposure, particularly in industrial settings. A study involving 97 individuals assessed metabolomic and lipidomic changes associated with manganese exposure and Parkinsonism. The findings highlighted distinct alterations in metabolic profiles among exposed individuals, suggesting that manganese compounds like MBP could influence neurodegenerative processes .

Environmental Impact

Research on microbial interactions with manganese compounds has revealed that MBP can affect microbial communities in contaminated environments. In experiments with Shewanella oneidensis, the presence of phosphates facilitated manganese reduction processes, indicating potential applications for bioremediation strategies utilizing MBP .

Data Tables

| Study | Findings | Relevance |

|---|---|---|

| Study 1 | Demonstrated SOD-like activity of MBP; rapid superoxide removal | Implications for antioxidant therapies |

| Study 2 | Manganese exposure linked to altered lipidomic profiles in Parkinson's patients | Insights into neurotoxicity mechanisms |

| Study 3 | Enhanced microbial reduction of Mn(IV) oxides in phosphate-rich environments | Potential for bioremediation applications |

Research Findings

Recent studies have elucidated the dual role of MBP as both a manganese source and a facilitator of biochemical reactions. Notably:

- Catalytic Mechanisms : MBP enhances the catalytic efficiency of certain enzymes by providing necessary Mn ions that stabilize transition states during enzymatic reactions .

- Phosphate Dynamics : The compound's ability to release phosphate under specific conditions supports its role in metabolic pathways where phosphate availability is critical .

Q & A

Q. What are the standard synthesis protocols for manganous butyl phosphate, and how can purity be verified?

this compound is typically synthesized by reacting manganese(II) salts (e.g., MnCl₂ or MnSO₄) with butyl phosphate derivatives under controlled pH and inert atmospheres to prevent oxidation. A common method involves refluxing manganese sulfate with dibutyl hydrogen phosphate in an anhydrous solvent (e.g., ethanol) at 60–80°C for 6–8 hours . Post-synthesis, purity is verified via X-ray diffraction (XRD) to confirm crystallinity, inductively coupled plasma mass spectrometry (ICP-MS) for elemental manganese quantification, and titration to assess phosphate content .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Fourier-transform infrared (FTIR) spectroscopy identifies phosphate ester bonds (P–O–C stretches at 950–1050 cm⁻¹) and Mn–O coordination (450–600 cm⁻¹). Nuclear magnetic resonance (³¹P NMR) confirms the phosphate group’s chemical environment, while UV-Vis spectroscopy detects d-d transitions of Mn²⁺ ions in the visible range (500–600 nm) . For crystallographic data, single-crystal XRD is recommended to resolve the compound’s lattice parameters .

Advanced Research Questions

Q. How should researchers design experiments to evaluate pH-dependent stability in aqueous systems?

Prepare buffered solutions across a pH range (2–12) using standardized buffers (e.g., phosphate or citrate). Incubate this compound in each solution at 25°C and 37°C. Monitor degradation via:

Q. What strategies address contradictions in catalytic activity data during redox reactions?

Contradictions often arise from varying experimental conditions (e.g., oxygen availability, solvent polarity). To resolve these:

- Control redox potential : Use electrochemical cells to standardize the environment .

- Compare with analogs : Benchmark against structurally similar organophosphates (e.g., manganese fructose diphosphate) to identify structure-activity relationships .

- Replicate conditions : Ensure consistency in catalyst loading, temperature, and substrate concentration .

Q. What methodologies assess bioavailability and metabolic pathways in in vitro models?

- Absorption : Use Caco-2 cell monolayers to measure apical-to-basolateral transport of Mn²⁺ ions, with LC-MS quantification .

- Metabolism : Incubate with liver microsomes/S9 fractions and track phosphate hydrolysis via ³¹P NMR or HPLC .

- Toxicity extrapolation : Leverage data from organophosphate classes to predict cellular uptake and excretion mechanisms, supplemented by zebrafish embryo assays for acute toxicity screening .

Methodological Considerations

Q. How can researchers optimize synthetic yield while minimizing manganese oxidation?

- Use reducing agents (e.g., ascorbic acid) in the reaction mixture.

- Conduct synthesis under nitrogen/argon atmosphere.

- Monitor Mn²⁺ oxidation state via X-ray photoelectron spectroscopy (XPS) pre- and post-synthesis .

Q. What analytical approaches quantify trace impurities in this compound?

- Chromatography : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm.

- Mass spectrometry : LC-ESI-MS to identify organic byproducts (e.g., unreacted butyl phosphate).

- Thermogravimetric analysis (TGA) : Detect residual solvents or hydrated water .

Data Interpretation and Reporting

Q. How should conflicting solubility data in polar vs. nonpolar solvents be reconciled?

- Solvent screening : Test solubility in a graded series of solvent mixtures (e.g., water:ethanol ratios).

- Hildebrand parameter analysis : Correlate solubility with solvent polarity indexes .

- Report conditions explicitly : Include temperature, agitation method, and equilibration time .

Q. What statistical frameworks are appropriate for dose-response studies involving this compound?

- Use nonlinear regression models (e.g., Hill equation) for IC₅₀/EC₅₀ calculations.

- Validate with ANOVA to compare treatment groups, ensuring replication (n ≥ 3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.